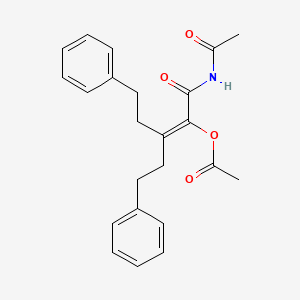
2-Pentenamide, N-acetyl-2-(acetyloxy)-5-phenyl-3-(2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentenamide, N-acetyl-2-(acetyloxy)-5-phenyl-3-(2-phenylethyl)- is a complex organic compound with a unique structure that includes both amide and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentenamide, N-acetyl-2-(acetyloxy)-5-phenyl-3-(2-phenylethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the core pentenamide structure, followed by the introduction of the acetyl and acetyloxy groups. The phenyl and phenylethyl groups are then added through specific substitution reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Pentenamide, N-acetyl-2-(acetyloxy)-5-phenyl-3-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, typically using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), acids (sulfuric acid, hydrochloric acid), and bases (sodium hydroxide, potassium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-Pentenamide, N-acetyl-2-(acetyloxy)-5-phenyl-3-(2-phenylethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Pentenamide, N-acetyl-2-(acetyloxy)-5-phenyl-3-(2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Pentenamide, N-acetyl-2-(acetyloxy)-5-phenyl-3-(2-phenylethyl)-
- 2-Pentenamide, N-acetyl-2-(acetyloxy)-5-phenyl-3-(2-methylphenyl)-
- 2-Pentenamide, N-acetyl-2-(acetyloxy)-5-phenyl-3-(2-ethylphenyl)-
Uniqueness
2-Pentenamide, N-acetyl-2-(acetyloxy)-5-phenyl-3-(2-phenylethyl)- is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential applications in various fields. The presence of both amide and ester groups, along with the phenyl and phenylethyl substituents, provides a versatile platform for further chemical modifications and applications.
Properties
CAS No. |
62115-25-7 |
|---|---|
Molecular Formula |
C23H25NO4 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
[1-acetamido-1-oxo-5-phenyl-3-(2-phenylethyl)pent-2-en-2-yl] acetate |
InChI |
InChI=1S/C23H25NO4/c1-17(25)24-23(27)22(28-18(2)26)21(15-13-19-9-5-3-6-10-19)16-14-20-11-7-4-8-12-20/h3-12H,13-16H2,1-2H3,(H,24,25,27) |
InChI Key |
MKTXNAUWHCYFMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=O)C(=C(CCC1=CC=CC=C1)CCC2=CC=CC=C2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















